

Application Note: Analysis of 2-Chlorophenyl Acetate using Mass Spectrometry

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Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

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Abstract

This document provides a detailed protocol for the analysis of **2-chlorophenyl acetate** using mass spectrometry, with a focus on gas chromatography-mass spectrometry (GC-MS). It includes a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive experimental protocol for its detection and characterization. This information is critical for researchers involved in the synthesis, metabolism, and safety assessment of compounds containing the **2-chlorophenyl acetate** moiety.

Introduction

2-Chlorophenyl acetate is an organic compound that may be encountered as a synthetic intermediate or a metabolite in drug development and environmental analysis. Accurate identification and quantification of this compound are essential for understanding its chemical behavior, metabolic fate, and potential toxicity. Mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of **2-chlorophenyl acetate**. This application note outlines the key mass spectral characteristics and provides a robust protocol for its analysis.

Mass Spectral Data

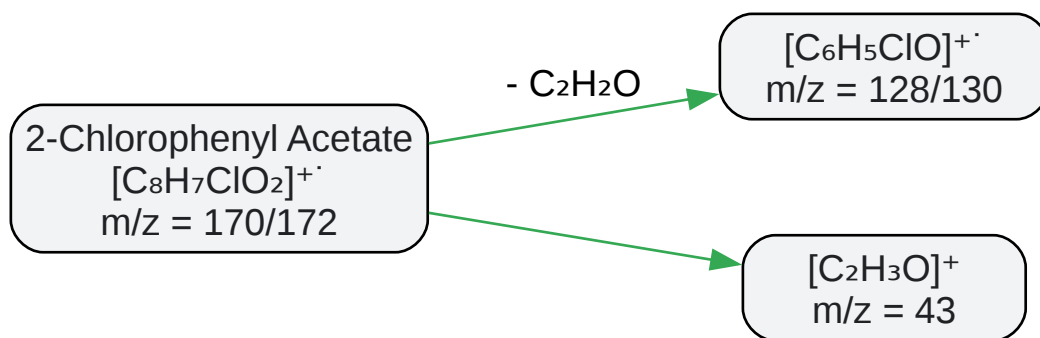
The electron ionization (EI) mass spectrum of **2-chlorophenyl acetate** is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom is readily identifiable by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ^{35}Cl and ^{37}Cl isotopes).

Quantitative Data Summary

m/z	Proposed Fragment Ion	Formula	Relative Abundance (%) ^[1]
170/172	$[\text{M}]^+$	$\text{C}_8\text{H}_7\text{ClO}_2$	25
128/130	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$	$\text{C}_6\text{H}_5\text{ClO}$	100 (Base Peak)
99	$[\text{C}_6\text{H}_4\text{Cl}]^+$	$\text{C}_6\text{H}_4\text{Cl}$	15
63	$[\text{C}_5\text{H}_3]^+$	C_5H_3	10
43	$[\text{CH}_3\text{CO}]^+$	$\text{C}_2\text{H}_3\text{O}$	59

Fragmentation Pathway

Under electron ionization, **2-chlorophenyl acetate** undergoes fragmentation primarily through the loss of a ketene molecule ($\text{C}_2\text{H}_2\text{O}$) from the molecular ion, leading to the formation of the base peak at m/z 128/130, which corresponds to the 2-chlorophenol radical cation. Another significant fragmentation is the cleavage of the ester bond to produce the acetyl cation at m/z 43.



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Caption: Fragmentation pathway of **2-Chlorophenyl acetate**.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of **2-chlorophenyl acetate**. Instrument parameters may require optimization for specific matrices and analytical instrumentation.

Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **2-chlorophenyl acetate** in a suitable solvent such as methanol or acetonitrile.
- **Working Solutions:** Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
- **Sample Extraction (for complex matrices):**
 - For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or dichloromethane.
 - For solid samples, perform a solvent extraction using an appropriate organic solvent, followed by cleanup steps such as solid-phase extraction (SPE) if necessary.

Instrumentation

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.
- **Mass Spectrometer:** A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

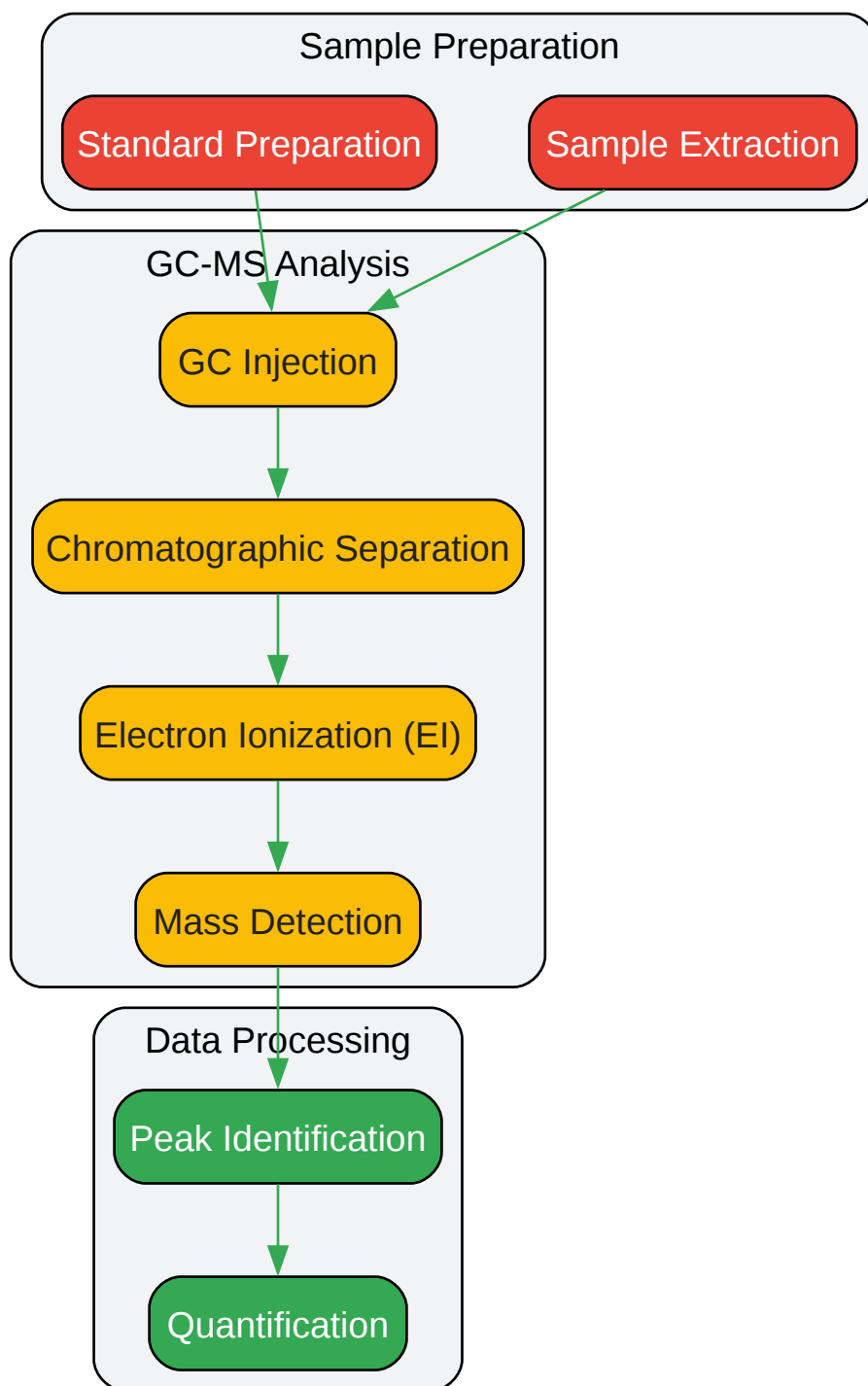
GC-MS Conditions

Parameter	Value
GC Column	30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Injector Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-300
Scan Mode	Full Scan

Data Analysis

- Identify the **2-chlorophenyl acetate** peak in the total ion chromatogram (TIC) based on its retention time.
- Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum or the data provided in this document.
- For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 128) against the concentration of the calibration standards.
- Determine the concentration of **2-chlorophenyl acetate** in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram



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Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of **2-chlorophenyl acetate** provides a clear fragmentation pattern that allows for its unambiguous identification. The provided GC-MS protocol offers a reliable and robust method for the separation and detection of this compound in various sample matrices. This information is valuable for researchers in pharmaceuticals, environmental science, and analytical chemistry who require accurate and sensitive methods for the analysis of halogenated organic compounds.

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References

- 1. 2-Chlorophenyl acetate | C₈H₇ClO₂ | CID 20620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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